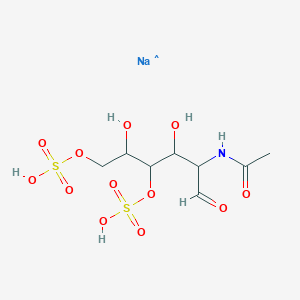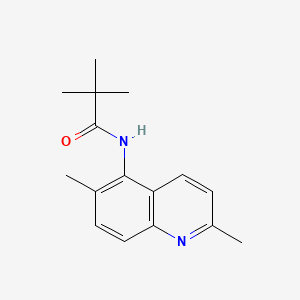
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is a sulfated derivative of N-acetyl-D-galactosamine, a monosaccharide derivative of galactose. This compound is characterized by the presence of sulfate groups at the 4 and 6 positions of the galactosamine molecule, which are further neutralized by sodium ions. It is commonly used in biochemical research due to its role in various biological processes and its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is N-acetyl-D-galactosaminidase , an enzyme that catalyzes the cleavage of N-acetylglucosamine (GlcNAc), the monomeric unit of the polymer chitin .
Mode of Action
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt interacts with its target, N-acetyl-D-galactosaminidase, by serving as a substrate for the enzyme. The compound undergoes enzymatic cleavage, resulting in the formation of N-acetyl-D-galactosamine .
Biochemical Pathways
The action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt primarily affects the chondroitin-degrading cascade reaction . This pathway involves the removal of sulfate from monomeric GalNAc4S from chondroitin sulfate degradation products . The compound’s action on this pathway suggests its involvement in the metabolism of chondroitin sulfate A .
Result of Action
The enzymatic action on N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt results in the formation of N-acetyl-D-galactosamine . This suggests that the compound’s action leads to the production of this monosaccharide, which has various roles in biological systems, including serving as a component of glycoproteins and glycolipids.
Action Environment
The action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is influenced by environmental factors such as temperature and pH. The temperature and pH activity profiles are narrow, with an activity optimum at 40–50 °C and a pH optimum at pH 5.5 .
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is known to interact with several enzymes, including N-acetylgalactosamine sulfatase and arylsulfatase. These enzymes are involved in the hydrolysis of sulfate esters, which is a critical step in the degradation of glycosaminoglycans. The compound acts as a substrate for these enzymes, allowing researchers to study their activity and specificity .
Cellular Effects
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the modification of glycoproteins and glycolipids, which are essential for cell-cell communication and signaling . The compound’s sulfation pattern can affect its binding affinity to specific receptors and enzymes, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt exerts its effects through specific binding interactions with enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. For example, it can inhibit the activity of certain sulfatases by competing with natural substrates . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt can change over time due to its stability and degradation. The compound is relatively stable at low temperatures, but it can degrade over time when exposed to higher temperatures or enzymatic activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt in animal models vary with different dosages. At low doses, the compound can enhance certain cellular functions without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular stress and toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is involved in several metabolic pathways, including the degradation of glycosaminoglycans and the synthesis of sulfated glycoproteins. The compound interacts with enzymes such as N-acetylgalactosamine-4-sulfate sulfatase and chondroitin sulfate synthase, which play key roles in these pathways . These interactions can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes and its localization to specific cellular compartments . The compound’s distribution can influence its biological activity and effectiveness.
Subcellular Localization
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is localized to specific subcellular compartments, including the lysosomes and Golgi apparatus. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action . The subcellular localization of the compound can affect its activity and function, particularly in the context of glycosylation and sulfation processes.
Preparation Methods
The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt typically involves the sulfation of N-acetyl-D-galactosamine. The process can be carried out using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable solvent like dimethylformamide. The reaction conditions often require controlled temperatures and pH to ensure selective sulfation at the desired positions. Industrial production methods may involve enzymatic sulfation using specific sulfatases to achieve high specificity and yield .
Chemical Reactions Analysis
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt undergoes various chemical reactions, including:
Hydrolysis: The sulfate groups can be hydrolyzed under acidic or basic conditions, leading to the formation of N-acetyl-D-galactosamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding aldehydes or carboxylic acids.
Substitution: The sulfate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt has several scientific research applications:
Biochemistry: It is used to study the role of sulfated sugars in cellular processes, including cell signaling and molecular recognition.
Medicine: The compound is investigated for its potential therapeutic applications in treating diseases related to glycosaminoglycan metabolism, such as mucopolysaccharidoses.
Comparison with Similar Compounds
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt can be compared with other sulfated sugars such as:
N-Acetyl-D-glucosamine-6-sulfate: Similar in structure but with a sulfate group at the 6 position of glucosamine.
Chondroitin sulfate: A polymeric sulfated glycosaminoglycan with sulfate groups at various positions.
Heparan sulfate: Another sulfated glycosaminoglycan with a more complex structure and higher degree of sulfation.
Properties
InChI |
InChI=1S/C8H15NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDLTOXRLXWMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NNaO12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





